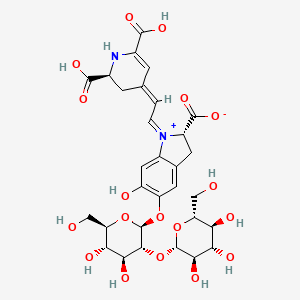

Bougainvillein-r-I

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

30513-63-4 |

|---|---|

Molecular Formula |

C30H36N2O18 |

Molecular Weight |

712.6 g/mol |

IUPAC Name |

(2S)-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |

InChI |

InChI=1S/C30H36N2O18/c33-8-18-20(36)22(38)24(40)29(48-18)50-25-23(39)21(37)19(9-34)49-30(25)47-17-6-11-5-15(28(45)46)32(14(11)7-16(17)35)2-1-10-3-12(26(41)42)31-13(4-10)27(43)44/h1-3,6-7,13,15,18-25,29-30,33-34,36-40H,4-5,8-9H2,(H4,35,41,42,43,44,45,46)/t13-,15-,18+,19+,20+,21+,22-,23-,24+,25+,29-,30+/m0/s1 |

InChI Key |

JFSHCYUNIKQIPE-XAZCMKEVSA-N |

SMILES |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |

Isomeric SMILES |

C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |

Canonical SMILES |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Bougainvillein R I

Botanical Sources of Bougainvillein-r-I Production

This compound is a naturally occurring betacyanin pigment found in a select group of plants. Its presence is a key characteristic of certain species within the order Caryophyllales.

The genus Bougainvillea, belonging to the family Nyctaginaceae, is the primary and most well-documented source of this compound. nih.govncsu.eduwikipedia.org These thorny ornamental vines, native to South America, are widely cultivated in warm climates for their vibrant bracts that surround the actual flower. ncsu.eduwikipedia.org The brilliant colors of these bracts, which range from pink and purple to red and orange, are due to the presence of betalain pigments, including this compound. nih.gov

Research has identified this compound in various Bougainvillea species and cultivars. For instance, it has been isolated from the bracts of Bougainvillea glabra and Bougainvillea spectabilis. nih.govnih.gov Specifically, the cultivar B. 'Mrs. Butt' has been noted as a source of this compound. nih.gov The concentration and specific profile of betacyanins can vary depending on the species and even the color of the bracts. nih.gov

Table 1: Occurrence of this compound in Bougainvillea Species

| Species/Cultivar | Plant Part | Reference |

| Bougainvillea glabra | Bracts | nih.govnih.gov |

| Bougainvillea spectabilis | Bracts | nih.gov |

| Bougainvillea 'Mrs. Butt' | Bracts | nih.gov |

Recent studies have identified this compound in the fruits of several Melocactus species, a genus of cacti. nih.govacs.org In the context of this genus, the compound is often referred to by the synonym melocactin. nih.govacs.org This discovery presents an alternative botanical source for this specific betacyanin.

Chromatographic and mass spectrometric analyses have confirmed the presence of melocactin (this compound) as a major pigment in the edible fruits of species such as Melocactus amoenus, Melocactus bahiensis, Melocactus curvispinus, and Melocactus violaceus. nih.govacs.org In these species, melocactin is the most abundant betacyanin. nih.gov

Table 2: this compound (as Melocactin) in Melocactus Species

| Species | Plant Part | Common Name for Compound | Reference |

| Melocactus amoenus | Fruits | Melocactin | nih.govacs.org |

| Melocactus bahiensis | Fruits | Melocactin | nih.govacs.org |

| Melocactus curvispinus | Fruits | Melocactin | nih.govacs.org |

| Melocactus violaceus | Fruits | Melocactin | nih.govacs.org |

The study of this compound is situated within the broader context of betalain research, which encompasses a variety of other organisms. While not direct sources of this compound, these organisms are crucial for comparative studies and understanding the diversity of betalain structures and functions.

Betalains (B12646263) are characteristic pigments of the plant order Caryophyllales, with the notable exception of the families Caryophyllaceae and Molluginaceae. nih.gov Well-known edible sources of other betalains include red beet (Beta vulgaris), amaranth (B1665344) (Amaranthus sp.), and the fruits of cacti like Opuntia sp. and Hylocereus sp. (dragon fruit). nih.govscialert.net For instance, dragon fruit (Hylocereus polyrhizus) contains a complex mixture of betacyanins, including betanin, isobetanin, and phyllocactin. scialert.net Research on these related compounds in different plant matrices provides valuable insights into the chemical properties and biosynthetic pathways of betalains, which can be extrapolated to this compound.

Furthermore, betalains have also been identified in some higher fungi, such as those of the genera Amanita, Hygrocybe, and Hygrophorus, and even in the bacterium Gluconacetobacter diazotrophicus. nih.govmdpi.com These findings are significant for understanding the evolutionary distribution of betalain biosynthesis and offer potential for biotechnological production of these pigments.

Advanced Extraction and Fractionation Techniques for this compound

The isolation and purification of this compound from its natural sources require sophisticated extraction and chromatographic techniques to handle the complex mixture of pigments present in the plant extracts.

The enrichment of this compound from crude plant extracts often involves multiple chromatographic steps. The natural pigment composition of sources like Bougainvillea glabra is a highly complex mixture of various betacyanins. nih.gov A common approach involves an initial extraction with a solvent such as 80% aqueous methanol (B129727) acidified with formic acid. acs.org

Following extraction, various chromatographic methods can be employed for separation. High-performance liquid chromatography (HPLC) with a C18 column is a powerful analytical tool for separating and identifying individual betacyanins from the complex mixture. nih.gov This technique, often coupled with mass spectrometry (LC-MS), allows for the detailed structural elucidation of the separated pigments. nih.gov In early studies, techniques such as paper electrophoresis and chromatography on polyamide powder were used to separate betacyanins from Bougainvillea extracts. nih.govresearchgate.net

A particularly effective technique for the preparative separation of betacyanins from Bougainvillea is ion-pair high-speed countercurrent chromatography (IP-HSCCC). nih.govnih.gov This method is well-suited for fractionating the complex crude betalain pigment extract into more defined "polarity-windows". nih.gov

In this technique, a biphasic solvent system is utilized, for example, a mixture of tert-butyl methyl ether, n-butanol, acetonitrile (B52724), and water. nih.gov An ion-pairing reagent, such as trifluoroacetic acid, is added to the solvent system to facilitate the separation of the polar, charged betacyanin molecules. nih.gov The preparative IP-HSCCC separation of a crude extract from the purple bracts of Bougainvillea glabra has been shown to yield multiple fractions containing betacyanins of varying polarities. nih.gov

A significant advancement in this area is the direct coupling of preparative IP-HSCCC with electrospray ionization mass spectrometry (IP-HSCCC/ESI-MS). nih.gov This hyphenated technique allows for target-guided fractionation, providing real-time structural data of the separated acyl-substituted betanidin (B1384155) oligoglycosides during the preparative separation process. nih.gov This on-line monitoring is highly valuable for identifying fractions containing the target compound, this compound, and for making immediate decisions about which fractions to collect for further analysis. nih.gov

Optimization of Extraction Parameters for Research Scale

The efficient extraction of this compound from its natural sources is paramount for research purposes. The yield and purity of the extracted compound are significantly influenced by several experimental parameters. Optimization of these factors is crucial for maximizing the recovery of this compound while minimizing degradation. Key parameters that are often fine-tuned include the type of solvent, pH of the extraction medium, temperature, solid-to-liquid ratio, and the duration of the extraction process.

Influence of Extraction Parameters on this compound Yield

Research has demonstrated that the interplay of various extraction parameters has a profound effect on the recovery of betacyanins, including this compound, from Bougainvillea bracts.

pH: The pH of the extraction solvent is a critical factor influencing both the yield and stability of this compound. Studies have shown that a slightly acidic to neutral pH range is generally optimal for betacyanin extraction. For instance, one study identified a pH of 5.97 as the ideal condition for maximizing betacyanin yield from Bougainvillea researchgate.net. Another investigation highlighted that the highest dye concentration was achieved at a pH of 4.0 ump.edu.myspringernature.comresearchgate.netnih.gov. The stability of the extracted betacyanins is also pH-dependent, with a notable decrease in stability observed at pH values below 2 and above 9 nih.gov.

Temperature: Temperature plays a dual role in the extraction process. While elevated temperatures can enhance the solubility and diffusion rate of the target compound, they can also lead to its thermal degradation. Research indicates that a moderate temperature is generally preferred for the extraction of betacyanins from Bougainvillea. An optimal temperature of 28.8 °C has been reported for maximizing the extraction of these pigments researchgate.net. Another study suggested that temperatures around 30°C are effective for this purpose researchgate.net.

Solvent-to-Solid Ratio: The ratio of the volume of solvent to the mass of the plant material is another crucial parameter. A higher solvent-to-solid ratio can facilitate a more complete extraction of the target compound. However, an excessively large volume of solvent can lead to a diluted extract, complicating subsequent purification steps. An optimized solvent-to-Bougainvillea ratio of 5.25:1 (v/w) has been identified in one study researchgate.net. Another investigation reported an optimal solid-to-liquid ratio of 10:100 (w/v) for betacyanin extraction ump.edu.my.

Extraction Time: The duration of the extraction process also impacts the yield. A longer extraction time may allow for a more thorough recovery of this compound, but it also increases the risk of degradation, especially at elevated temperatures. A study on betacyanin extraction from Bougainvillea determined an optimal extraction time of 30.6 minutes researchgate.net. Another study found that equilibrium was reached after 60 minutes of extraction ump.edu.my.

The following interactive data table summarizes the optimized extraction parameters for betacyanins from Bougainvillea as reported in various studies.

| Parameter | Optimal Value | Reference |

| pH | 5.97 | researchgate.net |

| 4.0 | ump.edu.myspringernature.comresearchgate.netnih.gov | |

| Temperature | 28.8 °C | researchgate.net |

| 30 °C | researchgate.net | |

| Solvent-to-Solid Ratio | 5.25:1 (v/w) | researchgate.net |

| 10:100 (w/v) | ump.edu.my | |

| Extraction Time | 30.6 minutes | researchgate.net |

| 60 minutes | ump.edu.my |

Biosynthetic Pathways and Genetic Regulation of Bougainvillein R I

Enzymatic Steps in Bougainvillein-r-I Biosynthesis

The journey from a simple amino acid to the complex structure of this compound is a multi-step process orchestrated by specific enzymes. This pathway begins with the modification of tyrosine and culminates in the glycosylation that gives this compound its final form.

Role of Tyrosine Hydroxylase (CYP76AD) in Precursor Formation

The biosynthesis of all betalains (B12646263), including this compound, commences with the amino acid tyrosine. researchgate.net The first critical step is the hydroxylation of L-tyrosine to produce L-3,4-dihydroxyphenylalanine (L-DOPA). kyoto-u.ac.jpnih.gov This reaction is catalyzed by a specific type of cytochrome P450 enzyme, namely Tyrosine Hydroxylase, which belongs to the CYP76AD family. kyoto-u.ac.jpresearchgate.net

Research has identified different clades of these enzymes with distinct functions. For the synthesis of red-to-purple betacyanins like this compound, enzymes from the CYP76AD-α clade are essential. These enzymes are bifunctional; they not only catalyze the initial hydroxylation of tyrosine to L-DOPA but are also involved in the subsequent oxidation of L-DOPA to form cyclo-DOPA. kyoto-u.ac.jp This second function is crucial for creating the betanidin (B1384155) core of the pigment. In contrast, CYP76AD-β clade enzymes only possess tyrosine hydroxylase activity and are involved in the synthesis of yellow betaxanthins. kyoto-u.ac.jp The specific enzyme BpCYP76AD1, found in Bougainvillea peruviana, has been shown to have both the tyrosine hydroxylase and L-DOPA oxidase activity required for betacyanin biosynthesis. kyoto-u.ac.jp

Function of DOPA 4,5-Dioxygenase (DODA) in Betalamic Acid Synthesis

Once L-DOPA is formed, the pathway branches. While some L-DOPA is converted to cyclo-DOPA, another portion is acted upon by a different key enzyme: DOPA 4,5-dioxygenase (DODA). kyoto-u.ac.jp This enzyme catalyzes the cleavage of the aromatic ring of L-DOPA between carbons 4 and 5. uniprot.org This ring-opening reaction produces an unstable intermediate, 4,5-seco-DOPA, which then spontaneously cyclizes to form betalamic acid. uniprot.orgresearchgate.net

Betalamic acid is the fundamental chromophore common to all betalain pigments, responsible for their characteristic light-absorbing properties. researchgate.nettandfonline.com The final color of the pigment is determined by the molecule that subsequently condenses with betalamic acid. For all betacyanins, including this compound, betalamic acid condenses with cyclo-DOPA. kyoto-u.ac.jp

| Enzyme | Gene Family | Substrate | Product | Function in Pathway |

|---|---|---|---|---|

| Tyrosine Hydroxylase | CYP76AD-α | L-Tyrosine | L-DOPA | Initial precursor formation. kyoto-u.ac.jp |

| L-DOPA Oxidase (activity of CYP76AD-α) | CYP76AD-α | L-DOPA | cyclo-DOPA | Forms the cyclic precursor for the betanidin core. kyoto-u.ac.jp |

| DOPA 4,5-Dioxygenase | DODA | L-DOPA | Betalamic Acid | Synthesizes the core chromophore. uniprot.org |

Glycosyltransferase and Acyltransferase Activities in this compound Maturation

The condensation of betalamic acid and cyclo-DOPA results in the formation of betanidin, the aglycone (non-sugar part) of most betacyanins. kyoto-u.ac.jp To become this compound, betanidin must undergo glycosylation. This compound is specifically identified as betanidin 5-O-β-sophoroside. kyoto-u.ac.jpresearchgate.netacs.org A sophoroside is a disaccharide composed of two glucose molecules linked together. This indicates that a crucial maturation step is the attachment of this sophorose sugar unit to the betanidin core at the 5-hydroxyl position.

This reaction is catalyzed by glycosyltransferases (GTs). researchgate.net Plant cells possess a wide array of GTs, which transfer sugar moieties from an activated donor (like UDP-glucose) to an acceptor molecule. google.com The biosynthesis of a sophoroside likely involves two sequential glucosylation steps or the transfer of a pre-assembled sophorose unit. The specific enzymes responsible for attaching the two glucose units to form the sophoroside on the betanidin molecule in Bougainvillea are a subject of ongoing research. Two potential pathways have been proposed for betacyanin glycosylation in general: either the direct glycosylation of the betanidin molecule or the glycosylation of the cyclo-DOPA precursor before it condenses with betalamic acid. researchgate.netnih.gov

Acyltransferases are enzymes that add an acyl group (such as a malonyl or coumaroyl group) to the sugar moiety of a glycoside. researchgate.netnih.gov While many betacyanins in other plants are acylated, and there is a bougainvillein group of betalains that includes acylated variants, this compound itself is a non-acylated betacyanin. nih.gov Its maturation pathway is therefore characterized by the specific action of glycosyltransferases and the notable absence of acyltransferase activity on its sophoroside moiety.

Molecular and Genetic Regulation of this compound Production

The amount and location of this compound production are tightly controlled at the genetic level. This regulation ensures that the vibrant pigments are produced in the correct tissues (like bracts) and at the appropriate developmental stages.

Gene Expression Analysis in this compound Accumulation

Studies have shown a direct correlation between the expression levels of the biosynthetic genes and the accumulation of betalains. Analysis of Bougainvillea bracts with different colors reveals that the expression of key genes like BpCYP76AD1 and DODA is significantly higher in pigmented tissues compared to non-pigmented ones. kyoto-u.ac.jpnih.gov

For instance, research on Bougainvillea glabra identified several candidate genes, including CYP76AD1, that were closely associated with variations in bract color. nih.gov The expression of these genes is spatially and temporally regulated, meaning their activity is turned on or off in specific cells and at specific times during the development of the bracts. This differential gene expression is the primary reason why some parts of the plant are vividly colored while others are not.

| Gene | Organism/Tissue Studied | Key Finding | Reference |

|---|---|---|---|

| BpCYP76AD1 | Bougainvillea peruviana 'Thimma' bracts | Significantly down-regulated in white bracts compared to pink bracts, correlating with the absence of pigment. | kyoto-u.ac.jp |

| CYP76AD1, GST, JAZ, etc. | Bougainvillea glabra bracts | Expression levels of these genes were tightly associated with bract color variation (L-a-b values). | nih.gov |

| CYP76AD, DODA, GTs | Chenopodium quinoa | Expression levels varied across different tissues (stems, leaves) and in response to stresses, but did not always directly correlate with betacyanin content, suggesting further regulatory complexity. | tandfonline.com |

Post-Transcriptional Gene Silencing Mechanisms Affecting Biosynthesis

A fascinating layer of regulation in Bougainvillea involves a mechanism known as post-transcriptional gene silencing (PTGS). This process can prevent the expression of a gene even after it has been transcribed into messenger RNA (mRNA). PTGS works by targeting specific mRNA molecules for degradation, thereby silencing the gene.

A clear example of this is seen in the Bougainvillea peruviana cultivar 'Thimma'. kyoto-u.ac.jp This plant is known for its unstable pigmentation, producing pink, white, and mixed pink-white bracts on the same individual. kyoto-u.ac.jpnii.ac.jp Research has demonstrated that this is not due to a genetic mutation but rather to the PTGS of the BpCYP76AD1 gene. kyoto-u.ac.jp In the white bracts, small interfering RNAs (siRNAs) corresponding to the BpCYP76AD1 gene are produced. These siRNAs guide a protein complex to degrade the BpCYP76AD1 mRNA, halting the biosynthetic pathway at its very beginning and resulting in a lack of color. kyoto-u.ac.jp This discovery was significant as it was the first report of naturally occurring PTGS controlling betalain biosynthesis, a mechanism previously known to be involved in the unstable coloration of anthocyanin-producing plants. kyoto-u.ac.jpnii.ac.jpresearchgate.net This regulatory mechanism contributes to the diversification of color patterns in Bougainvillea.

Transcriptional Factor Involvement in Betalain Pathway Control

The biosynthesis of betalains, the class of pigments to which this compound belongs, is a complex process orchestrated by a network of regulatory proteins known as transcription factors (TFs). These factors bind to specific regions of DNA, known as promoters, to control the rate of transcription of genetic information from DNA to messenger RNA. frontiersin.org This, in turn, governs the expression of key enzymatic genes required for the synthesis of betalain pigments. Several families of transcription factors have been identified as crucial regulators of this pathway, primarily the MYB, WRKY, and bHLH families. mdpi.comresearchgate.net

The control of betalain biosynthesis shows fascinating evolutionary parallels with the regulation of anthocyanins, the pigments they replace in most Caryophyllales. kyoto-u.ac.jp In anthocyanin-producing plants, pigment synthesis is famously regulated by a protein complex known as the MBW complex, which consists of R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. mdpi.com Research has revealed that the betalain pathway has co-opted components of this ancestral regulatory system. nih.gov

A pivotal discovery in understanding this regulation was the identification of an anthocyanin MYB-like protein in beet (Beta vulgaris) called BvMYB1, which activates the betalain pathway. nih.gov This transcription factor is considered a master regulator, directly activating the promoters of key biosynthetic genes such as CYP76AD1 and DODA. mdpi.comresearchgate.net Overexpression of BvMYB1 leads to an upregulation of these genes and enhanced pigmentation, while silencing it has the opposite effect. nih.gov Interestingly, unlike its counterparts in the anthocyanin pathway, BvMYB1 appears to function independently, without requiring interaction with a bHLH partner. nih.govgithub.com This functional independence is attributed to the loss of a conserved bHLH-interaction motif in the R3 domain of the protein. biorxiv.org This co-option of an anthocyanin-regulating transcription factor is considered a significant evolutionary step that allowed betalains to functionally replace anthocyanins. nih.gov

In addition to MYB factors, members of the WRKY transcription factor family also play a significant role. researchgate.net For instance, in pitaya (Hylocereus monacanthus), a WRKY transcription factor known as HmoWRKY40 has been shown to directly bind to and activate the promoter of the HmoCYP76AD1 gene, thus promoting betalain biosynthesis. mdpi.com Silencing of HmoWRKY40 resulted in a marked decrease in betacyanin content. mdpi.com Other WRKY proteins, such as HpWRKY44, have also been implicated in regulating CYP76AD1 in pitaya. frontiersin.orgmdpi.com These findings indicate that WRKY TFs are another critical layer of regulation in the pathway. frontiersin.org

While bHLH transcription factors are central to the MBW complex in anthocyanin regulation, their role in the betalain pathway is less direct. mdpi.com The primary betalain-regulating MYB factors have evolved to function without bHLH cofactors. biorxiv.org However, bHLH TFs have been identified as being involved in betalain regulation in some species, suggesting that the regulatory networks can vary. mdpi.combiorxiv.org For example, in Aspergillus, a fungus capable of producing betalains, the transcription factors AsbHLH, AsMYB1R, and AsWD40 were found to positively regulate the expression of betalain biosynthesis genes. biorxiv.org

In Bougainvillea, transcriptome analyses have identified the key structural genes necessary for betalain production, such as BpCYP76AD1 and DODA. kyoto-u.ac.jppublish.csiro.au While the specific MYB or WRKY transcription factors that regulate these genes in Bougainvillea are still under detailed investigation, the presence of these conserved enzyme-coding genes strongly implies a regulatory system involving homologous transcription factors. publish.csiro.au The expression of DODA, in particular, has been shown to be consistent with betalain accumulation in Bougainvillea. publish.csiro.au Furthermore, some color variations in Bougainvillea are controlled at a different level, through post-transcriptional gene silencing (PTGS) of the BpCYP76AD1 gene, which prevents the production of the enzyme even if the gene is transcribed. kyoto-u.ac.jpnih.gov

Table 1: Key Transcription Factors in Betalain Biosynthesis

| Transcription Factor | Family | Organism | Target Gene(s) | Function | Reference(s) |

| BvMYB1 | MYB | Beta vulgaris (Beet) | BvCYP76AD1, BvDODA1 | Activates gene expression, promotes betalain accumulation. | mdpi.comnih.gov |

| AtrMYB72 | R2R3-MYB | Amaranthus tricolor (Amaranth) | AtrCYP76AD1 | Positively regulates betalain biosynthesis. | mdpi.com |

| HmoWRKY40 | WRKY | Hylocereus monacanthus (Pitaya) | HmoCYP76AD1 | Activates gene expression, promotes betacyanin synthesis. | mdpi.com |

| HpWRKY44 | WRKY | Hylocereus polyrhizus (Pitaya) | HmoCYP76AD1 | Activates gene expression. | frontiersin.orgmdpi.com |

| AhMYB2 | MYB | Amaranthus hypochondriacus (Amaranth) | Betalain enzyme genes | Regulates flower coloration. | researchgate.net |

| AsbHLH | bHLH | Aspergillus sp. | AsTYR, AsDODA, AsLigB | Positively regulates betalain gene expression. | biorxiv.org |

| AsMYB1R | MYB | Aspergillus sp. | AsTYR, AsDODA, AsLigB | Positively regulates betalain gene expression. | biorxiv.org |

Table 2: Research Findings on Transcriptional Regulation of Betalain Pathway

| Finding | Organism(s) | Significance | Reference(s) |

| An anthocyanin MYB-like protein (BvMYB1) was co-opted to regulate the betalain pathway. | Beta vulgaris | Demonstrates a key evolutionary event where an existing regulatory module was adapted for a new pigment pathway. | kyoto-u.ac.jpnih.gov |

| BvMYB1 activates betalain synthesis without a bHLH cofactor, unlike anthocyanin MYBs. | Beta vulgaris | Highlights a divergence in the regulatory mechanism from the ancestral MBW complex. | nih.govgithub.combiorxiv.org |

| WRKY transcription factors (HmoWRKY40, HpWRKY44) directly activate CYP76AD1 expression. | Hylocereus sp. (Pitaya) | Identifies a second major family of transcription factors controlling a key step in betalain synthesis. | frontiersin.orgmdpi.com |

| Post-transcriptional gene silencing (PTGS) of BpCYP76AD1 controls pigmentation in some cultivars. | Bougainvillea peruviana | Reveals a layer of regulation beyond transcription that can lead to color variegation by preventing enzyme production. | kyoto-u.ac.jpnih.gov |

| Expression of DODA shows a strong correlation with betalain accumulation. | Bougainvillea sp. | Suggests that DODA is a critical regulatory point in the pathway in this genus. | publish.csiro.au |

Structural Characterization Methodologies and Derivative Analysis of Bougainvillein R I

Spectroscopic Techniques for Elucidation of Bougainvillein-r-I Structure

The structural confirmation of this compound is accomplished through a multi-faceted analytical approach, where each spectroscopic technique provides unique and complementary information.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem (MS/MS) variations are indispensable tools for the identification of betacyanins. nih.govresearchgate.net In the analysis of this compound, LC-MS provides the molecular weight of the compound, while MS/MS experiments reveal its structural components through controlled fragmentation.

High-Resolution Mass Spectrometry (HR-LC-MS), often utilizing Time-of-Flight (TOF) analyzers, delivers highly accurate mass measurements. This precision allows for the determination of the elemental composition of the parent molecule and its fragments, confirming the molecular formula of this compound as C₃₀H₃₆N₂O₁₈.

During MS/MS analysis, the this compound molecule typically undergoes a characteristic fragmentation pattern. The primary cleavage occurs at the glycosidic bond, resulting in the loss of the sophoroside sugar moiety (a disaccharide of two glucose units) and the generation of the betanidin (B1384155) aglycone. This fragmentation pattern is fundamental to confirming the identity of the core structure and the nature of the glycosylation.

Table 1: Expected Mass Spectrometry Data for this compound

| Analyte | Formula | Description | Expected [M+H]⁺ (m/z) | Key Fragment Ion (Aglycone) |

|---|---|---|---|---|

| This compound | C₃₀H₃₆N₂O₁₈ | Betanidin 5-O-β-sophoroside | 713.2045 | 389.09 (Betanidin) |

| Sophoroside Moiety | C₁₂H₂₂O₁₁ | Diglucoside (Neutral Loss) | - | - |

Note: Expected m/z values are calculated based on monoisotopic masses and may vary slightly in experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, covalent structure of this compound. While mass spectrometry identifies molecular components based on mass, NMR elucidates the precise arrangement of atoms and their connectivity.

¹H-NMR (Proton NMR): This technique identifies the chemical environment of each hydrogen atom in the molecule. Key signals for this compound include those from the aromatic protons on the betanidin core, the olefinic proton, and the characteristic signals for the anomeric protons of the two glucose units of the sophoroside. The coupling constants between these anomeric protons and adjacent protons help establish their stereochemistry.

¹³C-NMR (Carbon-13 NMR): This method provides information on the carbon skeleton of the molecule. studymind.co.uk The number of distinct signals corresponds to the number of chemically non-equivalent carbon atoms, confirming the complexity of the structure. masterorganicchemistry.com

2D-NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the final structure. HSQC correlates directly bonded proton and carbon atoms. emerypharma.com HMBC reveals longer-range (2-3 bond) correlations, which are instrumental in connecting the sophoroside moiety to the 5-O position of the betanidin aglycone, thus confirming the complete structural assignment of betanidin 5-O-β-sophoroside.

UV-Visible spectroscopy is a fundamental technique for the initial identification and quantification of betacyanins due to their strong absorption of light in the visible spectrum. This absorption is responsible for their intense color. This compound exhibits a characteristic absorption profile with a primary maximum in the visible range, which is typical for betacyanins. nih.gov Additional absorption peaks are also observed in the ultraviolet range.

Table 2: UV-Visible Absorption Maxima for this compound

| Region | Wavelength (λmax) | Significance |

|---|---|---|

| Visible | ~541 nm | Corresponds to the red-violet color |

| Ultraviolet | ~320 nm | Characteristic of the betalamic acid chromophore |

| Ultraviolet | ~280 nm | Associated with the cyclo-DOPA moiety |

Source: Data compiled from Hernandez-Martinez et al. (2011). nih.gov

Analysis of this compound Analogues and Acylated Derivatives

In addition to this compound, plant tissues often contain a suite of structurally related isomers and derivatives.

Isothis compound is the C-15 epimer of this compound. It consists of isobetanidin (the C-15 isomer of betanidin) glycosylated with a sophoroside moiety at the 5-O position. Due to their isomeric nature, this compound and Isothis compound share the same molecular weight and a nearly identical UV-Visible absorption spectrum. Consequently, their differentiation relies on:

Chromatography: High-Performance Liquid Chromatography (HPLC) is essential for their separation. The slight difference in their three-dimensional structure often leads to different retention times on the chromatographic column.

NMR Spectroscopy: While challenging to resolve, subtle differences in the chemical shifts of protons and carbons around the C-15 stereocenter can be detected by high-field NMR.

Acylated derivatives of betacyanins are common in nature and have been identified in Bougainvillea. Studies have confirmed the presence of bougainvillein derivatives acylated with hydroxycinnamic acids, such as 4-coumaric acid and caffeic acid. nih.gov The identification of other potential derivatives, including those acylated with malonic, ferulic, or sinapic acids, relies primarily on LC-MS/MS analysis.

The presence of an acyl group is detected by an increase in the molecular weight of the parent compound. MS/MS fragmentation is then used to confirm the identity of both the betacyanin core and the attached acyl group. A characteristic neutral loss corresponding to the mass of the acyl moiety is observed in the tandem mass spectrum.

Table 3: Common Acyl Groups and Their Corresponding Mass Additions to this compound

| Acyl Group | Chemical Formula of Added Moiety | Monoisotopic Mass Addition (Da) | Derivative Class |

|---|---|---|---|

| Malonyl | C₃H₂O₃ | 86.00 | Malonylated |

| Feruloyl | C₁₀H₈O₃ | 176.05 | Feruloylated (Hydroxycinnamoyl) |

| Sinapoyl | C₁₁H₁₀O₄ | 206.06 | Sinapoylated (Hydroxycinnamoyl) |

Note: Mass addition reflects the mass of the acyl group after esterification (loss of H₂O).

Chromatographic Methods for Derivative Profiling

The analysis and profiling of this compound and its derivatives rely heavily on various chromatographic techniques. These methods are essential for separating the complex mixture of related betacyanin structures present in plant extracts, such as those from Bougainvillea species. researchgate.netnih.gov The primary goal is to resolve individual components, allowing for their identification and quantification. Techniques such as High-Performance Liquid Chromatography (HPLC), Counter-Current Chromatography (CCC), and Thin-Layer Chromatography (TLC) are among the most utilized for this purpose. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of betacyanins due to its high resolution and sensitivity. icm.edu.pl It is frequently used for both analytical and semi-preparative isolation of these pigments. icm.edu.pl

Separation Mode: A reversed-phase mode is typical for betacyanin analysis. In this setup, a nonpolar stationary phase is used with a polar mobile phase. More polar compounds, such as betanin and isobetanin, elute earlier than less polar derivatives like their acylated, decarboxylated, or dehydrogenated forms. icm.edu.pl

Stationary Phases: Columns such as C18 are commonly employed for the separation. icm.edu.pl

Mobile Phases: Gradient elution is often necessary to achieve adequate separation of the various derivatives. A common approach involves a gradient of acetonitrile (B52724) in acidified water (e.g., with formic acid). For instance, a semi-preparative method might use a gradient starting with 3% acetonitrile in 2% aqueous formic acid, increasing to 17% over 40 minutes. icm.edu.pl

Detection: Diode-Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS) are standard detection methods. icm.edu.pl DAD allows for the spectral analysis of the pigments as they elute, with betacyanins typically showing maximum absorbance between 535 and 550 nm. researchgate.net ESI-MS provides crucial mass information, aiding in the structural elucidation of the separated derivatives. icm.edu.pl

Table 1: Example HPLC Parameters for Betacyanin Analysis

| Parameter | Description |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 Column (e.g., Luna) |

| Mobile Phase | Gradient of Acetonitrile (Solvent A) and 2% Formic Acid in Water (Solvent B) |

| Example Gradient | 3% A in B, increasing to 17% A in B over 40 minutes |

| Detection | Diode-Array Detection (DAD) and Electrospray Ionization-Mass Spectrometry (ESI-MS) |

Counter-Current Chromatography (CCC)

Counter-Current Chromatography is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby eliminating issues of irreversible adsorption of the sample onto stationary phases like silica (B1680970) gel. icm.edu.pl

Ion-Pair High-Speed Counter-Current Chromatography (IP-HSCCC): This variation has proven effective for separating betacyanins. researchgate.neticm.edu.pl It utilizes ion-pairing reagents, such as trifluoroacetic acid (TFA), in the solvent system. researchgate.neticm.edu.pl These reagents form ion pairs with the positively charged betacyanin molecules, modifying their partition coefficients and enabling separation. researchgate.net

Solvent Systems: A frequently used two-phase solvent system for IP-HSCCC of betacyanins is composed of butanol, acetonitrile, and water, often acidified with TFA. A typical ratio is butanol-acetonitrile-water (5:1:6 v/v/v) with the addition of 0.7% TFA. icm.edu.pl

Elution Profile: Interestingly, the elution order in IP-HSCCC can be reversed compared to reversed-phase HPLC. Dehydrogenated and other less polar derivatives may elute faster than their more polar, non-dehydrogenated counterparts like betanin. This complementarity between HPLC and CCC is highly valuable for the comprehensive separation of complex diastereomeric pairs of betacyanins. researchgate.neticm.edu.pl

Thin-Layer Chromatography (TLC) and HPTLC

Thin-Layer Chromatography, including its high-performance version (HPTLC), offers a rapid and convenient method for the separation of betalains (B12646263). researchgate.netscielo.org

Stationary Phase: Cellulose-coated plates are the preferred stationary phase for separating these polar compounds. researchgate.nettandfonline.com

Mobile Phase and Development: A multiple development technique is often employed. For instance, a method developed by Bilyk involves two different solvent systems for a single one-dimensional separation. scielo.orgtandfonline.com The plate is first developed in one mixture, dried, and then developed in a second mixture to enhance resolution. scielo.orgtandfonline.com

Visualization: A significant advantage of TLC for betalain analysis is that the separated components are naturally colored and clearly visible without the need for a spraying reagent. researchgate.net

Table 2: Solvent Systems for TLC/HPTLC Separation of Betalains

| Solvent System | Composition (v/v/v/v) |

| Mixture I | Isopropanol : Ethanol : Distilled Water : Acetic Acid (6:7:6:1) |

| Mixture II | Isopropanol : Ethanol : Water : Acetic Acid (55:20:20:5) |

Data derived from methods developed for general betalain separation. researchgate.nettandfonline.com

These chromatographic methods provide a powerful toolkit for researchers to profile the diverse array of this compound derivatives in their natural sources. The choice of technique often depends on the specific goals of the analysis, whether for rapid screening (TLC), precise quantification (HPLC), or preparative isolation of pure compounds (CCC and semi-preparative HPLC). researchgate.netresearchgate.neticm.edu.pl

Chemical Synthesis and Biotechnological Production Strategies for Bougainvillein R I

Total Synthesis Approaches for Betalain Compounds Relevant to Bougainvillein-r-I

The total chemical synthesis of betalains (B12646263), including the aglycone (betanidin) of this compound, is a complex process that is generally not considered commercially viable due to the multi-step procedures and low final product yields. srce.hrresearchgate.net However, laboratory-scale total syntheses have been achieved and are crucial for structural confirmation and studying the properties of these pigments.

A key precursor for all betalains is betalamic acid. sci-hub.sewikipedia.org The synthesis of betanidin (B1384155), the direct aglycone of this compound, involves the condensation of betalamic acid with cyclo-DOPA (L-3,4-dihydroxyphenylalanine). wikipedia.org An improved total synthesis of racemic betanidin has been reported, achieving the creation of its core structure through a series of chemical reactions. researchgate.net The process involved formyl-olefination of a piperidone-diester to create a piperidylidene-acetaldehyde derivative. researchgate.net This intermediate was then converted into a semicarbazone of racemic betalamic acid dimethyl ester. researchgate.net Finally, the exchange of the semicarbazone moiety with an (S)-cyclodopa derivative yielded a mixture of betanidin and its isomer. researchgate.net

Semisynthesis of this compound Derivatives

Semisynthesis offers a more practical alternative to total synthesis by utilizing naturally derived precursors. Betaxanthins, a class of yellow betalains, can be readily semisynthesized by using betalamic acid extracted from the hydrolysis of red beetroot juice and condensing it with various amino acids or amines. researchgate.net

This principle can be extended to the synthesis of betacyanins like this compound. The process would involve two primary steps:

Formation of the Aglycone (Betanidin): Betalamic acid, obtained from a natural source like red beets (Beta vulgaris), can be condensed with cyclo-DOPA. wikipedia.org

Glycosylation: The resulting betanidin must then be glycosylated at the 5-O position with a sophorose (a disaccharide of two glucose units) to form this compound. This step requires a specific glycosyltransferase enzyme capable of catalyzing this particular linkage, which presents a significant challenge.

While the condensation step is relatively straightforward, the specific glycosylation to produce the sophoroside derivative is a major hurdle, limiting the widespread use of semisynthesis for producing complex betacyanins like this compound.

Recombinant Production of this compound in Heterologous Systems

Given the limitations of chemical synthesis, biotechnological production using genetically engineered microorganisms or plant cell cultures represents a promising strategy for sustainable and scalable betalain production.

Yeast, particularly Saccharomyces cerevisiae and Yarrowia lipolytica, has emerged as a powerful platform for the heterologous production of plant secondary metabolites, including betalains. sciencenews.dkannualreviews.org The strategy involves introducing the core betalain biosynthetic pathway genes from plants into the yeast genome. For betacyanin production, this typically includes:

A cytochrome P450 enzyme (like CYP76AD1 from Beta vulgaris) to convert the precursor L-tyrosine into L-DOPA. researchgate.netpnas.org

A DOPA 4,5-dioxygenase (DODA) to produce betalamic acid from L-DOPA. researchgate.netfrontiersin.org

A glucosyltransferase (GT) to attach a sugar moiety to the betanidin aglycone. For instance, cDOPA5GT from Mirabilis jalapa can be used. researchgate.net

Researchers have successfully engineered yeast to produce betanin, a closely related betacyanin, with significant improvements in yield achieved through various metabolic engineering strategies. sciencenews.dkresearchgate.netacs.org These strategies include:

Enhancing Precursor Supply: Modifying the yeast's native metabolism to increase the production of L-tyrosine, the primary precursor for betalain biosynthesis. sciencenews.dk

Minimizing Metabolic Crosstalk: Deactivating or deleting native yeast genes that divert precursors to competing pathways or degrade the final betalain product. sciencenews.dkresearchgate.net

Optimizing Fermentation Conditions: Adjusting parameters such as temperature and dissolved oxygen to maximize pigment production. researchgate.net

These efforts have led to substantial increases in betanin titers in shake-flask cultures. To produce this compound specifically, this established pathway would need to be co-expressed with a yet-to-be-identified glycosyltransferase capable of forming the specific betanidin 5-O-β-sophoroside bond.

Table 1: Examples of Betanin Production in Engineered Yeast

| Yeast Strain | Engineering Strategy | Achieved Titer (mg/L) | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Pathway optimization, minimizing crosstalk, fermentation optimization | 28.7 | researchgate.net |

| Yarrowia lipolytica | Engineered to produce betanin from glucose | ~42 times higher than previous S. cerevisiae strains | sciencenews.dk |

| Saccharomyces cerevisiae | P450 enzyme and pathway engineering, fermentation optimization | 134.1 | acs.org |

Plant cell and callus cultures offer an alternative biotechnological platform that operates within a plant-based system, potentially simplifying the expression of complex plant pathways. researchgate.net This method avoids the challenges of agricultural production, such as climate variability and pests, by growing plant cells in controlled laboratory conditions. agfundernews.com

The general process involves:

Callus Induction: Small pieces of a plant (explants), such as leaves or stems from Bougainvillea, are placed on a sterile, semi-solid nutrient medium like Murashige and Skoog (MS) medium. researchgate.net The medium is supplemented with plant growth regulators, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 6-benzylaminopurine (B1666704) (BAP), to induce the formation of an undifferentiated mass of cells called a callus. researchgate.net

Establishment of Suspension Culture: Friable (loosely aggregated) callus is transferred to a liquid medium and agitated to establish a cell suspension culture. researchgate.net

Optimization of Pigment Accumulation: The yield of the target compound is enhanced by optimizing the culture conditions. Studies on other betalain-producing species, like Celosia argentea, have shown that manipulating media components is critical. Using response surface methodology (RSM), researchers found that factors like sucrose (B13894) and BAP concentration have a significant positive impact on total betalain production, while the precursor tyrosine was not a significant factor in that specific system. researchgate.netmdpi.com

Optimizing these factors can lead to significant increases in pigment yield. For example, in Celosia argentea cell suspension cultures, optimized conditions resulted in a threefold increase in total betalain content compared to the control. researchgate.netmdpi.com This methodology could be applied to Bougainvillea cell lines to specifically enhance the accumulation of this compound.

Table 2: Optimization of Betalain Production in Celosia argentea Cell Culture

| Parameter | Condition | Effect on Betalain Yield | Reference |

|---|---|---|---|

| Sucrose | Optimal concentration ~43.88 g/L | Significantly positive effect; concentrations >50 g/L led to decreased yield. | researchgate.netmdpi.com |

| 6-benzylaminopurine (BAP) | Optimal concentration ~0.77 mg/L | Significant positive impact on betalain production. | researchgate.netmdpi.com |

| Tyrosine | Optimal concentration ~0.15 mg/L | Not found to be a significant factor for increasing production in this system. | researchgate.netmdpi.com |

| Optimized Combination | 43.88 g/L sucrose, 0.77 mg/L BAP, 0.15 mg/L tyrosine | Yielded 43.87 mg/L total betalains, a threefold increase over control. | researchgate.netmdpi.com |

For commercial-scale production, plant cell suspension cultures must be scaled up from laboratory shake-flasks to large, contained bioreactors. srce.hrnih.gov This transition introduces new challenges, such as maintaining sterility, ensuring adequate mixing and aeration, and managing hydrodynamic stress on the shear-sensitive plant cells. srce.hr

Several types of bioreactors are used for plant cell cultures, including stirred-tank, airlift, and fluidized bed reactors. srce.hr Optimization of bioreactor conditions is crucial to maximize the yield of betalains like this compound. Key optimization strategies include:

Nutrient Feeding: Implementing fed-batch or continuous culture strategies, where nutrients are added during the cultivation process, can prevent nutrient limitation and prolong the production phase, leading to higher final yields. srce.hr

Elicitation: Adding elicitors (stress-inducing compounds) to the culture can trigger the plant's defense response, which often includes the overproduction of secondary metabolites. Nanoparticles have been explored as a novel type of elicitor in plant cell cultures. nih.gov

Managing Hydrodynamic Stress: Plant cells lack a rigid cell wall like bacteria and are sensitive to the high shear forces generated by mechanical agitation in stirred-tank bioreactors. Optimizing impeller design and agitation speed is critical to ensure sufficient mixing without damaging the cells. srce.hr

Successful optimization can result in yields from bioreactors that are comparable to or even exceed those from shake-flask cultures, making it a viable approach for the industrial production of betalains. srce.hr

Mechanistic Research of Bougainvillein R I in Biological Systems

Cellular and Molecular Targets of Bougainvillein-r-I Action

The precise cellular and molecular targets of this compound are not yet extensively elucidated. However, research on related betacyanins provides a foundational framework for postulating potential mechanisms of action that warrant further investigation for this compound.

Direct experimental evidence detailing the specific enzyme inhibition or activation by purified this compound is limited in current scientific literature. One study on the extract of Bougainvillea spectabilis, which contains this compound, investigated its inhibitory effects on glycolate (B3277807) oxidase, an enzyme implicated in hyperoxaluria. researchgate.net However, the study did not isolate this compound as the definitive active component responsible for the observed inhibition.

Research on other betacyanins, such as betanin, has shown inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammatory processes. While these findings are not directly transferable to this compound, they suggest that enzyme inhibition is a plausible mechanism of action for this class of compounds. The degradation of betacyanins can be catalyzed by enzymes like peroxidases, with the aglycone (betanidin) being a more efficient substrate than its glycoside form. nih.gov The kinetics of such enzymatic processes often follow a Michaelis-Menten model. nih.gov For instance, the enzymatic degradation of betanin has been shown to follow first-order reaction kinetics. nih.govresearchgate.net Further research is required to determine if this compound interacts with similar or different enzymatic targets and to characterize the kinetics of these interactions.

The direct interaction of this compound with specific cellular receptors and its subsequent modulation of signaling pathways remain a largely unexplored area of research. Studies on the broader class of betalains (B12646263) suggest potential interactions with cellular signaling cascades. For example, betanin has been reported to modulate redox-sensitive pathways such as the nuclear factor erythroid-2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway and the nuclear factor kappa B (NF-κB) pathway, both of which are crucial in cellular stress and inflammatory responses. tandfonline.comnih.gov There is also evidence that betacyanins may influence the ERK signaling pathway. nih.gov

While direct receptor binding studies for this compound are scarce, in silico molecular docking studies have explored the binding affinity of betacyanins with various protein targets, including receptors. For example, betacyanin from dragon fruit has been modeled to interact with receptors of the SARS-CoV-2 virus. researchgate.net These computational approaches suggest that betacyanins have the potential to bind to protein receptors, but experimental validation for this compound is needed to confirm these predictions and to identify specific cellular receptors and the downstream signaling events they trigger.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule like this compound relates to its biological activity and for designing more potent or specific analogues.

Currently, there is a lack of published research on the specific design and synthesis of modified this compound analogues for the purpose of SAR exploration. The chemical synthesis of betalains is complex, and many studies rely on isolation from natural sources. rsc.org However, semi-synthetic approaches for creating novel betalain derivatives have been developed, which could potentially be applied to this compound in the future to generate a library of analogues for systematic SAR studies. rsc.org

In silico methods, such as molecular docking, have been employed to predict the interaction of this compound with biological targets. One such study investigated the binding affinity of this compound against key proteins of several bacterial pathogens. The results, presented in the table below, indicate that this compound has a notable predicted binding affinity for these bacterial proteins, suggesting a potential antibacterial mechanism.

| Ligand | Target Organism | Target Protein (PDB ID) | Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | E. coli | Not Specified (2ZWK) | -6.4 |

| This compound | S. typhi | Not Specified (3UU2) | -8.8 |

| This compound | C. botulinum | Not Specified (3FIE) | -9.4 |

Data from a molecular docking study. researchgate.net

These computational predictions provide a valuable starting point for understanding the SAR of this compound. They highlight the potential for this compound to interact with specific protein targets and suggest that the observed biological activities of extracts containing this compound may be due, at least in part, to these molecular interactions. Further experimental validation is necessary to confirm these in silico findings.

Advanced Research Methodologies Applied to Bougainvillein R I

Omics Technologies in Bougainvillein-r-I Research

"Omics" technologies offer a holistic view of the biological processes underlying the formation of specialized plant metabolites. By simultaneously measuring large sets of molecules like metabolites and proteins, researchers can build a comprehensive picture of the biosynthetic and regulatory networks.

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is a crucial tool for elucidating the biosynthetic pathway of this compound. clinexprheumatol.org This approach allows for the identification and quantification of a wide array of compounds, from initial precursors to the final decorated pigments. thno.org Techniques such as liquid chromatography-mass spectrometry (LC-MS), particularly ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MSE), are highly effective for separating and identifying the complex mixture of betalains (B12646263) found in plant extracts. researchgate.netresearchgate.net

In the context of this compound biosynthesis, metabolomic profiling of Bougainvillea bracts can identify key precursors and intermediates. The pathway originates from tyrosine, which is converted through a series of steps to L-3,4-dihydroxyphenylalanine (L-DOPA), betalamic acid, and cyclo-DOPA. researchgate.netresearchgate.net These intermediates form the core structure of all betalains. researchgate.net Untargeted metabolomic analyses can map the accumulation of these precursors and various betacyanin derivatives, helping to confirm the metabolic flux through the pathway. thno.orgnih.gov

A two-dimensional chromatography approach combining high-speed countercurrent chromatography (HSCCC) with analytical HPLC-ESI-DAD-MS/MS has been instrumental in separating the highly complex pigment profile of Bougainvillea bracts, leading to the characterization of numerous betacyanin structures, including this compound and its isomers. researchgate.net this compound itself has been identified as betanidin (B1384155) 5-O-β-sophoroside. acs.org Comparative metabolomics can further distinguish between different cultivars or plants under various environmental stresses, revealing how these factors influence the production of this compound and related compounds.

| Metabolite | Role in Pathway | Common Analytical Technique |

|---|---|---|

| Tyrosine | Primary Precursor | LC-MS |

| L-DOPA | Intermediate | LC-MS |

| cyclo-DOPA | Intermediate (Betacyanin specific) | LC-MS/MS |

| Betalamic Acid | Core Chromophore Structure | LC-MS/MS |

| Betanidin | Aglycone of many betacyanins | HPLC-DAD, LC-MS |

| This compound | Final Product (Betanidin 5-O-β-sophoroside) | HPLC-MS/MS, HRMS |

Proteomics, the study of the entire set of proteins expressed by an organism, is essential for identifying and characterizing the enzymes that catalyze the biosynthesis of this compound. mdpi.com While metabolomics identifies the chemical players, proteomics reveals the protein machinery responsible for the transformations. nih.gov By analyzing the proteome of pigment-producing tissues, researchers can correlate protein expression profiles with metabolite accumulation to pinpoint candidate enzymes. frontiersin.org

The core enzymatic steps in betalain biosynthesis are now well-understood, largely through proteomic and transcriptomic approaches. Key enzyme families involved include:

Cytochrome P450s (CYP450s): Enzymes like CYP76AD1, CYP76AD5, and CYP76AD6 are responsible for the initial hydroxylation of tyrosine to L-DOPA and the subsequent conversion of L-DOPA to cyclo-DOPA. frontiersin.orgnih.gov

DOPA 4,5-dioxygenase (DODA): This enzyme cleaves L-DOPA to form the yellow chromophore, betalamic acid. researchgate.netfrontiersin.org

Glucosyltransferases (GTs): These enzymes are critical for the diversification and stability of betacyanins. researchgate.netgoogle.com In the case of this compound (betanidin 5-O-β-sophoroside), a specific series of GTs is required to first create the sophoroside moiety (a disaccharide of two glucose units) and attach it to the betanidin core.

Proteomic analyses of Bougainvillea tissues can identify the specific GT isoforms responsible for synthesizing the sophoroside linkage, distinguishing them from enzymes that attach single glucose units (like in the formation of betanin). mdpi.comnih.gov Furthermore, proteomics can uncover protein-protein interactions, such as the formation of multi-enzyme complexes or "metabolons," which may facilitate the efficient channeling of intermediates through the biosynthetic pathway. nih.gov

| Enzyme Family | Specific Enzyme Example | Catalytic Function |

|---|---|---|

| Tyrosine Hydroxylase | CYP76AD1 | Tyrosine → L-DOPA |

| Dioxygenase | DODA1 | L-DOPA → Betalamic Acid |

| Cyclase Activity (P450) | CYP76AD1 | L-DOPA → cyclo-DOPA |

| Glucosyltransferase (GT) | Betanidin 5-O-glucosyltransferase | Betanidin → Betanin (intermediate step) |

| Glucosyltransferase (GT) | (Sophoroside) Glucosyltransferase | Adds second glucose to form sophoroside |

Chemical Biology Applications for this compound Investigations

Chemical biology employs chemical tools and techniques to study and manipulate biological systems. For a natural product like this compound, these approaches can help identify its molecular targets and elucidate its mechanism of action within a cell.

Radical probe mass spectrometry (MS) is a powerful technique for mapping the binding sites and interactions of molecules. It often involves generating hydroxyl radicals, which can modify solvent-exposed amino acid side chains on a protein's surface. When a ligand like this compound is bound to a target protein, it protects the binding site from these radical modifications. By comparing the modification patterns of the protein in the presence and absence of the ligand using mass spectrometry, the specific binding footprint can be identified.

While direct application of this technique to this compound is not yet widely reported, its known antioxidant and radical-scavenging properties make it an interesting candidate for such studies. whiterose.ac.uk Assays using radical systems like ABTS+ and DPPH have confirmed the ability of betalains to quench radicals. whiterose.ac.uk This inherent reactivity could be harnessed in a radical-footprinting experiment to not only identify binding partners but also to understand how this compound orients itself to interact with and neutralize radical species in a biological context. This method offers a way to move from general antioxidant capacity to specific molecular interactions.

Covalent probes are powerful tools in chemical biology for irreversibly linking a small molecule to its protein target, which greatly facilitates target identification and validation. rsc.orgbiorxiv.org This strategy involves designing and synthesizing a modified version of the molecule of interest (in this case, this compound) that includes a reactive electrophilic group, or "warhead." nih.gov This probe is introduced to a complex biological sample, such as a cell lysate. It will first bind non-covalently to its specific target and then, due to the proximity and orientation afforded by binding, the warhead will form a stable covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine, lysine, histidine) on the target protein. rsc.orgnih.gov

The covalently labeled protein can then be enriched and identified using proteomic techniques. nih.gov This approach is particularly valuable for identifying the targets of natural products whose binding affinities might be moderate or transient. A hypothetical this compound covalent probe could be synthesized and used to "fish" for its binding partners in plant or animal cells, providing definitive evidence of its direct molecular targets.

| Warhead | Target Residue(s) | Application Note |

|---|---|---|

| Acrylamide | Cysteine | Widely used in drug discovery. |

| Fluorosulfonate | Tyrosine, Lysine, Histidine | Can target less common nucleophiles. lifechemicals.com |

| Epoxide | Cysteine, Histidine | Found in some natural product drugs. |

| Vinyl sulfone | Cysteine | Commonly used for protease inhibitors. |

| Chloroacetamide | Cysteine | Highly reactive, can have less selectivity. vividion.com |

Chemoinformatics and Computational Modeling of this compound

Chemoinformatics and computational modeling use computer-based methods to analyze and predict the behavior of molecules. mtu.edunih.gov These in silico techniques are invaluable for studying this compound, allowing researchers to generate hypotheses, guide experiments, and interpret complex data.

A primary application is the creation of a three-dimensional model of the this compound structure. From this model, a wide range of molecular descriptors can be calculated, which are numerical representations of the molecule's physicochemical properties. nih.gov These descriptors can be used to compare this compound to databases of other compounds with known activities, potentially predicting its biological functions.

Molecular docking is a prominent computational technique used to predict how a ligand binds to the active site of a macromolecule, such as an enzyme or receptor. nih.govbohrium.comrjptonline.org In the study of this compound, docking simulations can be performed to model its interaction with the catalytic sites of biosynthetic enzymes, like the glucosyltransferases identified through proteomics. These simulations can predict the binding energy and the specific amino acid residues involved in the interaction, explaining the enzyme's specificity for the betanidin core and the sophoroside moiety. mdpi.com This information can help prioritize which candidate enzymes to characterize experimentally and provides a structural basis for engineering these enzymes for biotechnological production of specific betalains. oligofastx.com

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal computational tools for predicting the interaction between a small molecule, such as this compound, and a biological target, typically a protein. These methods are instrumental in elucidating the binding affinity, mode of interaction, and the stability of the resulting complex, offering a molecular-level understanding that can guide further experimental studies.

Molecular Docking of this compound:

Molecular docking simulations would involve the computational prediction of the preferred orientation of this compound when bound to a specific protein target. This process calculates the binding energy, providing a quantitative estimate of the strength of the interaction. For instance, if investigating the potential anti-inflammatory properties of this compound, one might dock it against key inflammatory enzymes like cyclooxygenase-2 (COX-2) or lipoxygenase (LOX).

The results of such a hypothetical docking study could be presented in a table format, detailing the binding energies and the key amino acid residues involved in the interaction.

Table 1: Hypothetical Molecular Docking Results of this compound with Inflammatory Target Proteins

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| 5-Lipoxygenase (5-LOX) | -7.9 | His367, His372, Leu368 |

| Tumor Necrosis Factor-alpha (TNF-α) | -9.2 | Tyr59, Tyr119, Gln61 |

Molecular Dynamics Simulations of this compound:

Predictive Modeling for Bioactivity and Interactions

Predictive modeling encompasses a range of computational techniques, including Quantitative Structure-Activity Relationship (QSAR) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, which are used to forecast the biological activity and pharmacokinetic properties of a compound based on its chemical structure. researchgate.netnih.gov

Predictive Modeling of this compound Bioactivity:

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. researchgate.netnumberanalytics.com While specific QSAR models for this compound are not found in the available literature, a hypothetical model could be built using a dataset of related betalain compounds with known activities. The model could then be used to predict the potential bioactivity of this compound.

ADMET Prediction for this compound:

ADMET prediction models are crucial in the early stages of drug discovery to assess the druglikeness of a compound. numberanalytics.comoptibrium.comnih.gov These models predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity. For this compound, these predictions would be based on its structural features.

Table 2: Hypothetical Predicted ADMET Properties of this compound

| Property | Predicted Value/Classification | Implication |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral absorption. |

| Caco-2 Permeability | Moderate | May cross intestinal barrier. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Unlikely to cause central nervous system side effects. |

| Plasma Protein Binding | High | May have a longer duration of action. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Likely to be excreted via the kidneys. |

| Toxicity | ||

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Low potential for carcinogenicity. |

Note: The data in this table is hypothetical and for illustrative purposes only, based on the principles of ADMET prediction, as specific predictive modeling studies on this compound were not found in the searched literature.

The application of these advanced research methodologies, while not yet extensively reported for this compound specifically, holds immense promise for unlocking a deeper understanding of its therapeutic potential and guiding future research endeavors.

Future Directions and Emerging Research Avenues for Bougainvillein R I

Challenges in Isolation, Purification, and Large-Scale Production

The journey from the plant source to a purified, usable form of Bougainvillein-r-I is fraught with challenges that currently limit its widespread application. A primary hurdle in the isolation and purification process is the complex mixture of closely related betacyanins present in Bougainvillea extracts. researchgate.netresearchgate.net This chemical complexity necessitates sophisticated separation techniques to isolate this compound with high purity.

Furthermore, betacyanins, including this compound, are notoriously heat-sensitive. researchgate.net This thermolability poses a significant constraint on extraction and purification methods, which must be conducted under controlled, low-temperature conditions to prevent degradation of the compound. researchgate.net While laboratory-scale isolation using techniques like flash chromatography with alumina columns has been demonstrated, these methods are not readily scalable for industrial production. researchgate.net

Strategies for Enhancing this compound Stability in Research Contexts

A significant limitation for the application of this compound, both in research and potential commercial products, is its inherent instability. Betalains (B12646263) are susceptible to degradation when exposed to factors such as high temperatures, oxygen, light, and certain pH levels. nih.govresearchgate.net Consequently, a key area of ongoing research is the development of strategies to enhance the stability of this pigment.

One of the most promising approaches is encapsulation , where the this compound molecule is enclosed within a protective matrix. nih.govresearchgate.netbyu.edu Various materials have been explored for this purpose, with polysaccharides like maltodextrin and proteins such as soy protein showing considerable potential in improving the stability of betalains during storage. researchgate.net

The addition of antioxidants and chelating agents has also been shown to be effective. nih.gov Antioxidants like catechin can help to mitigate oxidative degradation, while chelating agents such as EDTA can bind metal ions that may catalyze degradative reactions. nih.govnih.gov Interestingly, while ascorbic acid is a well-known antioxidant, it has been observed to act as a pro-oxidant under certain conditions, potentially reducing the stability of betacyanins. nih.gov

Complex formation with molecules like cyclodextrins is another strategy being investigated. byu.eduresearchgate.net These cyclic oligosaccharides can form inclusion complexes with the betalain molecule, effectively shielding it from degradative environmental factors. researchgate.net Further research into these stabilization techniques is crucial for extending the shelf-life and maintaining the efficacy of this compound in various applications.

| Stabilization Strategy | Mechanism of Action | Examples of Agents |

| Encapsulation | Physically protects the pigment from environmental factors. | Maltodextrin, Soy protein, Arabic gum researchgate.net |

| Addition of Antioxidants | Inhibits oxidative degradation. | Catechin nih.gov |

| Addition of Chelating Agents | Binds metal ions that can catalyze degradation. | EDTA nih.govnih.gov |

| Complex Formation | Forms a protective inclusion complex with the pigment. | β-cyclodextrin nih.govresearchgate.net |

Unexplored Biological Activities and Mechanistic Hypotheses for Further Investigation

While the antioxidant properties of betacyanins are relatively well-documented, the full spectrum of this compound's biological activities remains largely unexplored. The traditional use of Bougainvillea species in treating respiratory ailments suggests that its constituent compounds, including this compound, may possess therapeutic properties beyond their antioxidant capacity. nih.govresearchgate.net

Future research should delve into the potential anti-inflammatory effects of this compound. Studies on other betalains have shown that they can suppress the expression of pro-inflammatory markers. nih.gov Investigating the specific mechanisms by which this compound might modulate inflammatory pathways could open up new avenues for its use in managing inflammatory conditions.

Another intriguing area for investigation is the potential for pro-oxidant activity under specific physiological conditions. nih.gov While generally considered an antioxidant, the ability of betalains to exhibit pro-oxidant effects in certain contexts could have implications for their use in targeted therapies, such as in cancer treatment where inducing oxidative stress in tumor cells can be a therapeutic strategy.

Furthermore, the structural similarity of this compound to other bioactive molecules warrants investigation into its potential interactions with various cellular targets. Mechanistic studies could explore its ability to modulate enzyme activity, interact with cell signaling pathways, or influence gene expression.

Development of Novel Analytical Probes and Assays for this compound

To facilitate deeper research into the properties and applications of this compound, the development of advanced analytical tools is essential. While standard techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry are currently used for the identification and quantification of betacyanins, there is a need for more specialized and sensitive methods. ijpsat.orgnih.gov

The development of novel analytical probes specifically designed to bind to this compound could enable real-time monitoring of its concentration and stability in complex biological systems. These probes could be fluorescently labeled or designed to produce a colorimetric change upon binding, allowing for in-situ measurements.

Q & A

Q. What are the established analytical methods for identifying and quantifying Bougainvillein-r-I in plant matrices?

this compound, a betacyanin pigment, is typically isolated and quantified using reversed-phase high-performance liquid chromatography (HPLC) with UV-Vis or mass spectrometry detection. For example, in red-fleshed pitaya, HPLC methods with gradient elution (e.g., acetonitrile/water with formic acid) separate this compound from structurally similar compounds like betanin and phyllocactin . Researchers must validate methods by assessing parameters such as retention time consistency, peak purity, and calibration curves using certified standards. If standards are unavailable, tandem mass spectrometry (LC-MS/MS) can confirm identity via fragmentation patterns.

Q. What biological activities have been preliminarily associated with this compound?

While this compound’s specific bioactivities require further study, betacyanins broadly exhibit antioxidant, anti-inflammatory, and chemopreventive properties. Methodologically, researchers can assess its activity via in vitro assays (e.g., DPPH/ABTS radical scavenging for antioxidants) or cell-based models (e.g., NF-κB inhibition for anti-inflammatory effects). Comparative studies with other betacyanins (e.g., betanin) should control for concentration, purity, and matrix effects .

Q. What are the challenges in standardizing this compound extraction protocols?

Extraction efficiency depends on solvent polarity, pH, and temperature. Betacyanins like this compound are pH-sensitive; acidic conditions (pH 3–5) stabilize their structure. Researchers should optimize using design-of-experiment (DoE) approaches, testing variables like ethanol/water ratios and extraction time. Purity validation via HPLC and spectral analysis (UV-Vis absorbance at 535–540 nm) is critical to avoid co-extracted interferents .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s stability under varying environmental conditions?

Stability studies must account for light, temperature, and oxygen exposure. For example, conflicting degradation rates reported in literature may stem from inconsistent light protection during experiments. A robust protocol would involve:

- Accelerated stability testing (e.g., 40°C/75% RH) with controlled light exposure.

- Kinetic modeling (zero/first-order) to predict shelf-life.

- Multivariate analysis to identify dominant degradation factors. Cross-disciplinary collaboration with photochemists or food scientists can enhance mechanistic insights .

Q. What experimental strategies are recommended to study this compound’s interaction with other phytochemicals in complex matrices?

Use metabolomic approaches (LC-MS or NMR-based) to profile interactions in plant extracts. For example, co-occurring compounds like flavonoids may synergize or antagonize this compound’s bioavailability. In silico molecular docking can predict binding affinities with targets (e.g., cyclooxygenase-2). In vivo models should control for gut microbiota-mediated metabolism, which alters betacyanin absorption .

Q. How can researchers address gaps in comparative efficacy data between this compound and synthetic pigments?

Design comparative studies with matched molar concentrations and application contexts (e.g., food vs. cosmetic matrices). Metrics include:

- Color stability (CIELAB coordinates).

- Cost-benefit analysis of natural vs. synthetic production.

- Toxicity profiling (e.g., Ames test for mutagenicity). Systematic reviews and meta-analyses can synthesize fragmented evidence, prioritizing peer-reviewed studies over industry reports .

Data Analysis & Interpretation

Q. How should researchers handle variability in this compound content across plant cultivars?

Conduct genotypic and phenotypic correlation studies. For example:

Q. What methodologies are suitable for elucidating this compound’s biosynthetic pathway?